molecular formula C7H4F3NO3 B2575690 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene CAS No. 1804458-32-9

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Cat. No.: B2575690
CAS No.: 1804458-32-9
M. Wt: 207.108
InChI Key: LCUUUMROSPVHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H4F3NO3 It is characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene typically involves the nitration of 1,2,5-trifluoro-4-methoxybenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar nitration processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene can be compared with other fluorinated nitrobenzenes, such as:

  • 1,2,3-Trifluoro-4-nitrobenzene
  • 2,4,6-Trifluoronitrobenzene
  • 1,3,5-Trifluoro-2-nitrobenzene

These compounds share similar structural features but differ in the position of the fluorine and nitro groups, which can influence their chemical reactivity and applications. The unique combination of substituents in this compound makes it particularly valuable for specific synthetic and research purposes .

Properties

IUPAC Name

1,2,5-trifluoro-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUUUMROSPVHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804458-32-9
Record name 1,2,5-trifluoro-4-methoxy-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.